Tricandil

Description

Properties

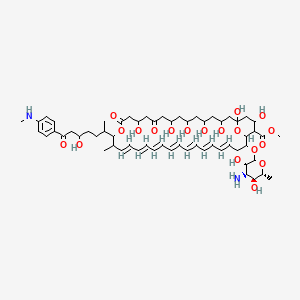

Molecular Formula |

C60H88N2O19 |

|---|---|

Molecular Weight |

1141.3 g/mol |

IUPAC Name |

methyl (19E,21E,23E,25E,27E,29E,31E)-34-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |

InChI |

InChI=1S/C60H88N2O19/c1-36-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-50(79-59-55(74)53(61)54(73)38(3)78-59)57-52(58(75)77-5)49(71)35-60(76,81-57)34-47(69)31-45(67)29-43(65)27-42(64)28-44(66)30-46(68)33-51(72)80-56(36)37(2)21-26-41(63)32-48(70)39-22-24-40(62-4)25-23-39/h6-19,22-25,36-38,41-43,45-47,49-50,52-57,59,62-65,67-69,71,73-74,76H,20-21,26-35,61H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t36?,37?,38-,41?,42?,43?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,57?,59?,60?/m1/s1 |

InChI Key |

GTBKZCQTNWWEIB-ULBQUDGQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(C(OC(=O)CC(CC(=O)CC(CC(CC(CC(CC3(CC(C(C2O3)C(=O)OC)O)O)O)O)O)O)O)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)C)O)N)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Mepartricin's Antifungal Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepartricin, a semisynthetic polyene macrolide, exerts its potent antifungal activity primarily by targeting the fungal cell membrane, leading to a cascade of events culminating in cell death. As a member of the aromatic heptaene subgroup, it demonstrates superior in vitro activity against a range of yeasts compared to conventional polyenes like amphotericin B.[1] This guide provides an in-depth examination of mepartricin's core mechanism of action, its secondary cellular effects, relevant signaling pathways, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Cell Membrane Disruption

The principal antifungal action of mepartricin, like other polyene macrolides, is the disruption of the fungal cell membrane's integrity.[2] This process is initiated by a high-affinity interaction with ergosterol (B1671047), the predominant sterol in fungal cell membranes, which is absent in mammalian cells, providing a basis for selective toxicity.[3]

Ergosterol Binding and Permeability Alteration

Mepartricin's structure, featuring a large macrocyclic lactone ring with a rigid polyene chain and a flexible polyol region, facilitates its interaction with the fungal membrane.[4] The primary mode of action involves two key steps:

-

Binding to Ergosterol : Mepartricin directly binds to ergosterol molecules within the lipid bilayer.[3] This interaction is fundamental to its mechanism and distinguishes it from antifungal agents that inhibit ergosterol synthesis, such as azoles.[3]

-

Membrane Permeabilization : Upon binding, mepartricin disrupts the membrane's structure. While the classic model for polyenes like amphotericin B suggests the formation of transmembrane pores or channels, a more recent model proposes that polyenes act as "sponges," extracting ergosterol directly from the membrane.[4][5] This extraction compromises the membrane's structural and functional integrity.

The immediate consequence of this disruption is a significant increase in membrane permeability.[3][6] This allows for the uncontrolled leakage of essential intracellular components, including monovalent ions (K⁺, Na⁺) and vital metabolites, leading to a collapse of cellular homeostasis and subsequent cell death.[3][4]

Secondary Mechanism: Interference with Cell Division

Beyond its primary effect on the cell membrane, studies utilizing scanning electron microscopy (SEM) have revealed a distinct secondary mechanism in Candida albicans. Mepartricin has been observed to cause a delayed separation of dividing yeast cells.[1][3] This effect manifests as damage on both sides of the septum between the mother and daughter cells, suggesting an interference with the enzymatic processes of septum formation or chitin (B13524) synthesis.[1][3] This action on cell division is an additional effect not typically associated with amphotericin B.[1]

Fungal Stress Response and Signaling Pathways

The extensive membrane damage and cell wall stress induced by mepartricin trigger a complex network of intracellular signaling pathways as the fungal cell attempts to compensate. While pathways specifically activated by mepartricin are not fully detailed, the response is consistent with the well-characterized Cell Wall Integrity (CWI) pathway in fungi.

This cytoprotective network involves several key signaling cascades:

-

Protein Kinase C (PKC) Pathway : This is a central pathway in the CWI response. Membrane stress activates sensors that trigger a MAP kinase cascade (Bck1-Mkk1/2-Mkc1/Slt2), ultimately leading to the activation of transcription factors that upregulate genes involved in cell wall synthesis.

-

Calcineurin Pathway : This calcium-dependent pathway is activated by membrane stress and plays a crucial role in regulating chitin synthesis, providing structural reinforcement to the damaged cell wall.

-

High Osmolarity Glycerol (HOG) Pathway : While primarily a response to osmotic stress, this pathway can be co-activated by cell wall damage to help maintain cellular integrity.

A primary outcome of activating these pathways is a compensatory increase in chitin synthesis, which is deposited in the cell wall in an attempt to counteract the physical damage and osmotic stress caused by membrane permeabilization.

Quantitative Data: Antifungal Activity

Mepartricin consistently demonstrates greater in vitro potency against pathogenic yeasts than amphotericin B.[1] The following table summarizes the comparative minimum inhibitory concentrations (MICs) for several clinically relevant yeast species.

| Fungal Species | Mepartricin MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |

| Candida albicans | 0.03 - 0.5 | 0.06 - 1.0[7] |

| Candida tropicalis | 0.12 - 1.0 | 0.25 - 2.0 |

| Candida parapsilosis | 0.06 - 0.5 | 0.12 - 1.0 |

| Torulopsis glabrata | 0.12 - 1.0 | 0.5 - 2.0 |

| Saccharomyces cerevisiae | 0.06 - 0.5 | ≤0.03 – 1.0[8] |

| Data derived from the findings of Petrou & Rogers (1985), which concluded mepartricin is consistently more active than amphotericin B.[3] Amphotericin B ranges are included for comparison from various studies. |

Visualizations of Mechanisms and Workflows

Core Mechanism of Action

References

- 1. Comparative in vitro susceptibility of yeasts to amphotericin B and three methyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparison of the activity of mepartricin and amphotericin B against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of medium composition on results of macrobroth dilution antifungal susceptibility testing of yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Activity and Multi-Target Mechanism of Action of Methylaervine on Candida albicans [mdpi.com]

- 6. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility of Saccharomyces cerevisiae Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]

Mepartricin (Tricandil): A Technical Overview of its Potential Effects on Trichomonas vaginalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichomonas vaginalis, a flagellated protozoan parasite, is the causative agent of trichomoniasis, the most prevalent non-viral sexually transmitted infection globally. The emergence of resistance to the standard-of-care 5-nitroimidazole drugs necessitates the exploration of alternative therapeutic agents. Mepartricin, a semi-synthetic polyene macrolide, has demonstrated antifungal and antiprotozoal properties. This technical guide consolidates the available scientific information regarding the effects of Mepartricin on Trichomonas vaginalis, including its putative mechanism of action, relevant experimental protocols for in vitro assessment, and a summary of clinical observations. Due to a scarcity of direct research on Mepartricin's specific activity against T. vaginalis, this guide incorporates data from its parent compound, Partricin (B81090), and other polyene antibiotics to provide a comprehensive theoretical framework.

Introduction to Mepartricin

Mepartricin is a methyl ester derivative of Partricin A, a heptane (B126788) polyene macrolide antibiotic complex produced by Streptomyces aureofaciens[1]. Partricin itself has been characterized as possessing both antifungal and antiprotozoal activities[2][3]. Mepartricin has been clinically utilized for the treatment of benign prostatic hyperplasia and chronic nonbacterial prostatitis, where its mechanism is thought to involve binding to steroids[1]. As a member of the polyene antibiotic family, its antimicrobial action is predicated on its interaction with sterols in cellular membranes[4][5].

Proposed Mechanism of Action on Trichomonas vaginalis

The cell membrane of Trichomonas vaginalis is known to contain significant amounts of cholesterol, which it acquires from the host environment, as it is incapable of de novo sterol biosynthesis. This reliance on exogenous sterols makes the parasite's membrane a prime target for polyene antibiotics.

The proposed mechanism of action for Mepartricin against T. vaginalis is analogous to that of other polyene antibiotics and involves the following steps:

-

Binding to Membrane Sterols: Mepartricin, with its lipophilic polyene chain, is presumed to exhibit a high affinity for the cholesterol present in the T. vaginalis cell membrane.

-

Formation of Pores/Channels: Upon binding, multiple Mepartricin molecules, in conjunction with membrane sterols, are thought to aggregate and insert into the lipid bilayer, forming transmembrane pores or channels.

-

Disruption of Membrane Integrity: The formation of these pores leads to a rapid increase in the permeability of the parasite's cell membrane.

-

Leakage of Intracellular Components: This disruption of the membrane's barrier function results in the leakage of essential intracellular ions (e.g., K+, Na+, Ca2+) and small organic molecules.

-

Cell Death: The uncontrolled efflux of vital cellular components and the dissipation of ionic gradients ultimately lead to the death of the T. vaginalis trophozoite.

dot

Caption: Proposed mechanism of Mepartricin action on T. vaginalis.

Quantitative Data: In Vitro Susceptibility

| Compound | Strain(s) | MIC (µg/mL) | MLC (µg/mL) | Reference |

| Amphotericin B | Laboratory strains | >100 | >100 | [6] |

| Nystatin | Laboratory strains | >100 | >100 | [6] |

Note: The high MIC and MLC values for Amphotericin B and Nystatin in this particular study suggest that T. vaginalis may have a lower susceptibility to these polyenes compared to fungal species. Further research is required to determine the specific in vitro efficacy of Mepartricin.

Experimental Protocols

In Vitro Susceptibility Testing of Trichomonas vaginalis

The following is a generalized protocol for determining the MIC and MLC of a compound against T. vaginalis, based on established methodologies.

4.1.1. Culture of Trichomonas vaginalis

-

Media: Trypticase-yeast extract-maltose (TYM) medium supplemented with 10% heat-inactivated horse or fetal bovine serum is commonly used for the axenic cultivation of T. vaginalis.

-

Incubation: Cultures are maintained at 37°C in anaerobic conditions (e.g., using a GasPak™ system or an anaerobic chamber).

-

Subculturing: Trophozoites are subcultured every 24-48 hours to maintain logarithmic growth phase.

4.1.2. MIC/MLC Determination (Broth Microdilution Method)

-

Preparation of Inoculum: Trophozoites from a log-phase culture are counted using a hemocytometer and diluted in fresh TYM medium to a final concentration of approximately 5 x 10^4 cells/mL.

-

Drug Dilution: The test compound (e.g., Mepartricin) is serially diluted in TYM medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared T. vaginalis suspension.

-

Controls: Positive (no drug) and negative (no parasites) controls are included.

-

Incubation: The plate is incubated anaerobically at 37°C for 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that results in the complete inhibition of visible parasite motility and growth, as observed by inverted microscopy.

-

MLC Determination: An aliquot from each well showing no motile parasites is subcultured into fresh, drug-free TYM medium and incubated for an additional 48 hours. The MLC is the lowest drug concentration from which no regrowth of parasites is observed.

dot

Caption: Workflow for in vitro susceptibility testing of T. vaginalis.

Clinical Observations

Future Directions and Conclusion

Mepartricin, as a polyene antibiotic, presents a plausible, albeit understudied, alternative for the treatment of Trichomonas vaginalis. Its presumed mechanism of action, targeting the cholesterol-rich membrane of the parasite, is a well-established pathway for this class of drugs. However, the lack of specific in vitro susceptibility data and robust clinical trials for Mepartricin against T. vaginalis are significant gaps in the current knowledge.

Future research should focus on:

-

In Vitro Efficacy Studies: Determining the MIC and MLC of Mepartricin against both metronidazole-susceptible and -resistant strains of T. vaginalis.

-

Mechanistic Studies: Investigating the specific interactions of Mepartricin with the T. vaginalis cell membrane and confirming the formation of pores or channels.

-

In Vivo Studies: Evaluating the efficacy and safety of Mepartricin in animal models of trichomoniasis.

-

Clinical Trials: Conducting well-designed, randomized controlled trials to compare the efficacy of Mepartricin with standard-of-care treatments for trichomoniasis in humans.

References

- 1. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the antifungal and antiprotozoal antibiotic partricin and structural studies on partricins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications [mdpi.com]

- 5. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]

- 6. journals.asm.org [journals.asm.org]

Structural Analysis of Moxisylyte and Its Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxisylyte, an alpha-1 adrenergic receptor antagonist, undergoes rapid and extensive metabolism in the body, yielding pharmacologically active metabolites. A thorough understanding of the structural characteristics of the parent drug and its metabolites is crucial for comprehending its mechanism of action, pharmacokinetic profile, and for the development of new chemical entities with improved therapeutic properties. This technical guide provides a comprehensive overview of the structural analysis of Moxisylyte and its primary active metabolites, desacetylmoxisylyte and N-desmethyl-desacetylmoxisylyte. It details their chemical structures, metabolic pathways, and the signaling cascade they modulate. Furthermore, this guide outlines key experimental protocols for their analysis and presents relevant pharmacokinetic data in a structured format for comparative assessment.

Introduction

Moxisylyte, also known as thymoxamine, is a selective, competitive alpha-1 adrenergic receptor antagonist.[1] It is a prodrug that is rapidly metabolized to its active forms.[2] Clinically, it has been used in the management of erectile dysfunction and Raynaud's phenomenon due to its vasodilatory properties.[2] The pharmacological activity of Moxisylyte is primarily attributed to its metabolites, which interact with alpha-1 adrenoceptors. This guide focuses on the structural elucidation of Moxisylyte and its key active metabolites, providing a foundational understanding for researchers in pharmacology and drug development.

Chemical Structures and Metabolism

Moxisylyte undergoes a two-step metabolic conversion to produce its active metabolites. The initial and rapid hydrolysis of the acetate (B1210297) group is followed by N-demethylation.

Moxisylyte

-

IUPAC Name: [4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate[1]

-

Molecular Formula: C₁₆H₂₅NO₃[1]

-

Molecular Weight: 279.37 g/mol [1]

Metabolite I: Desacetylmoxisylyte (DAM)

-

IUPAC Name: 4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol[3]

-

Molecular Formula: C₁₄H₂₃NO₂[3]

-

Molecular Weight: 237.34 g/mol [3]

-

Metabolic Reaction: Hydrolysis of the ester linkage of Moxisylyte, primarily by plasma and tissue esterases.[1][2]

Metabolite II: N-desmethyl-desacetylmoxisylyte (MDAM)

-

IUPAC Name: 4-[2-(methylamino)ethoxy]-2-methyl-5-propan-2-ylphenol

-

Molecular Formula: C₁₃H₂₁NO₂

-

Metabolic Reaction: N-demethylation of desacetylmoxisylyte, a reaction catalyzed by cytochrome P450 enzymes in the liver.[1][4]

The metabolic conversion of Moxisylyte to its active metabolites is a critical step in its pharmacological action. The structures of these compounds are presented below.

Pharmacokinetic Data

The pharmacokinetic properties of Moxisylyte's metabolites have been investigated in healthy volunteers. The data highlights the rapid metabolism of the parent compound and the systemic exposure to its active metabolites.

| Parameter | Desacetylmoxisylyte (DAM) - Unconjugated | Desacetylmoxisylyte (DAM) - Conjugated | N-desmethyl-desacetylmoxisylyte (MDAM) - Conjugated | Reference |

| Elimination Half-life (t½) | 0.86 - 1.19 hours | 1.51 - 2.3 hours | 2.17 - 3.5 hours | [3][4][5] |

| Maximal Concentration (Cmax) after IV admin. | 43.6 ± 19.6 ng/mL | Data not available | Data not available | [2] |

| Urinary Excretion (% of dose) | Not applicable (further metabolized) | ~50% | ~10% | [5] |

Table 1: Summary of pharmacokinetic parameters for Moxisylyte's active metabolites.

Signaling Pathway

Moxisylyte and its active metabolites exert their pharmacological effects by antagonizing the alpha-1 adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine, initiates a signaling cascade through the Gq alpha subunit. The binding of Moxisylyte's metabolites to the alpha-1 adrenoceptor competitively blocks this signaling pathway, leading to smooth muscle relaxation and vasodilation.

The canonical alpha-1 adrenergic signaling pathway is depicted in the following diagram:

Experimental Protocols

Quantification of Moxisylyte Metabolites in Biological Fluids by HPLC with Fluorescence Detection

This protocol describes a general method for the simultaneous determination of desacetylmoxisylyte and N-desmethyl-desacetylmoxisylyte in plasma or urine.

5.1.1. Sample Preparation

-

To 1 mL of plasma or urine, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol, 9:1 v/v).

-

Vortex the mixture for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

5.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.5).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength of 275 nm and an emission wavelength of 305 nm.

5.1.3. Calibration and Quantification

-

Prepare calibration standards of desacetylmoxisylyte and N-desmethyl-desacetylmoxisylyte in the respective biological matrix.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify the metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

Hypothetical Synthesis of N-desmethyl-desacetylmoxisylyte

5.2.1. N-Demethylation of Desacetylmoxisylyte

-

Protection of the phenolic hydroxyl group: The phenolic hydroxyl group of desacetylmoxisylyte would first be protected, for instance, by reacting it with benzyl (B1604629) bromide in the presence of a base like potassium carbonate to form a benzyl ether.

-

N-Demethylation: The protected intermediate would then be subjected to N-demethylation. A common reagent for this is 1-chloroethyl chloroformate (ACE-Cl), followed by methanolysis.

-

Deprotection: The final step would be the removal of the benzyl protecting group, typically by catalytic hydrogenation (H₂/Pd-C), to yield N-desmethyl-desacetylmoxisylyte.

5.2.2. Characterization The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence and connectivity of protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Structural Analysis Techniques

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural elucidation of Moxisylyte and its metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of the molecules. 2D NMR techniques such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecules and the resulting fragmentation pattern provides valuable structural information, particularly for identifying the sites of metabolic modification.

-

X-ray Crystallography: This technique can provide the precise three-dimensional atomic arrangement of a molecule in its crystalline state, including bond lengths, bond angles, and stereochemistry. Obtaining suitable crystals of the compounds is a prerequisite for this analysis.

Conclusion

The structural analysis of Moxisylyte and its active metabolites, desacetylmoxisylyte and N-desmethyl-desacetylmoxisylyte, is fundamental to understanding its pharmacology. This guide has provided a detailed overview of their chemical structures, metabolic transformations, and the alpha-1 adrenergic signaling pathway they modulate. The outlined experimental protocols for quantification and hypothetical synthesis, along with the description of key analytical techniques, offer a valuable resource for researchers and professionals in the field of drug development. Further research focusing on the detailed spectroscopic characterization and crystallographic studies of these compounds would provide deeper insights into their structure-activity relationships.

References

Mepartricin: A Targeted Approach to Ameliorating Benign Prostatic Hyperplasia by Modulating Estrogen-Mediated Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). While androgen-centric therapies have been the cornerstone of BPH management, a growing body of evidence highlights the significant role of estrogens in the pathophysiology of this disease. Mepartricin, a polyene macrolide, has demonstrated clinical efficacy in alleviating BPH symptoms through a unique mechanism of action centered on the modulation of estrogen levels. This technical guide provides a comprehensive overview of the role of mepartricin in reducing BPH, detailing its mechanism of action, summarizing quantitative data from pivotal preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of mepartricin's therapeutic potential for researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of Estrogen in Benign Prostatic Hyperplasia

The development and progression of BPH are multifactorial, with age and testicular androgens being the primary established risk factors. However, the observation that BPH is a disease of the aging male, a period characterized by a relative increase in the estrogen-to-androgen ratio, has shifted focus towards the role of estrogens in prostatic growth. Estrogens are now understood to contribute to BPH pathogenesis primarily by stimulating the proliferation of prostatic stromal cells, which are key mediators of prostate growth and remodeling.[1][2] The effects of estrogen are mediated through estrogen receptors (ERs), with ERα being predominantly expressed in the prostatic stroma and implicated in abnormal growth, while ERβ, found mainly in epithelial cells, may have anti-proliferative effects.[1][3] This understanding has opened new avenues for therapeutic intervention, targeting the estrogenic pathways that drive BPH.

Mepartricin: Mechanism of Action

Mepartricin is a semisynthetic polyene macrolide antibiotic that exerts its therapeutic effect on BPH through a novel, non-hormonal mechanism. Unlike traditional BPH therapies that target androgen pathways, mepartricin's primary action is to reduce the systemic bioavailability of estrogens.

Intestinal Sequestration of Estrogens

Administered orally, mepartricin is minimally absorbed into the systemic circulation. Its polyene structure allows it to bind to sterols, including estrogens, within the gastrointestinal tract. This binding prevents the intestinal absorption and reabsorption (via enterohepatic circulation) of estrogens, leading to their increased fecal excretion. This, in turn, results in a significant reduction in circulating serum estrogen levels.

Downstream Effects on the Prostate

The reduction in systemic estrogen levels has profound effects on the prostate gland:

-

Reduced Estrogen Receptor (ER) Concentration: Chronic lowering of estrogen levels leads to a down-regulation of estrogen receptors, particularly ERα, in the prostatic stroma.[4] This desensitizes the prostate to the proliferative stimuli of estrogens.

-

Altered Adrenergic Receptor Expression: Mepartricin treatment has been shown to modulate the expression of adrenergic receptors in the prostate. Specifically, it causes an up-regulation of alpha-1 and beta-2 adrenergic receptors and a down-regulation of beta-3 adrenergic receptors.[4] The increase in beta-2 adrenergic receptors is particularly noteworthy, as these receptors are involved in prostatic smooth muscle relaxation, potentially contributing to the improvement of urinary flow.[4]

-

Inhibition of Stromal Cell Proliferation: By reducing estrogenic stimulation of the prostatic stroma, mepartricin inhibits the proliferation of stromal cells, a key histological feature of BPH. This leads to a reduction in prostate size and a regression of the hyperplastic state.[5][6]

The following diagram illustrates the proposed signaling pathway for mepartricin's action in reducing BPH.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of mepartricin in reducing BPH has been substantiated by a body of evidence from both preclinical animal models and clinical trials in human subjects.

Preclinical Data

Studies in aged rats and dogs with spontaneous BPH have provided valuable insights into the dose-dependent effects of mepartricin.

Table 1: Summary of Preclinical Data on Mepartricin for BPH

| Species | Study Design | Duration | Dosage | Key Findings | Reference |

| Aged Rats | Randomized, controlled | 28 days | 2, 5, and 20 mg/kg/day (oral) | - Significant reduction in prostate weight. - Significant, dose-dependent decrease in serum estradiol (B170435) levels with no effect on testosterone (B1683101). - Significant down-regulation of estrogen receptor (ER) concentrations. - Significant up-regulation of androgen receptor (AnR) concentrations. - Significant, dose-dependent up-regulation of α1- and β2-adrenergic receptors. - Significant decrease in β3-adrenergic receptor concentrations. | [4] |

| Aged Beagle Dogs | Randomized, placebo-controlled | 8 weeks | 5, 10, and 20 mg/kg/day (oral) | - Significant reduction in prostatic volume. - Histological regression of hyperplastic grade. - Decrease in plasma and intraprostatic estradiol concentrations. - Decrease in estrogen and androgen receptors in the prostate. | [5][6] |

Clinical Data

Multiple double-blind, placebo-controlled clinical trials have demonstrated the efficacy and safety of mepartricin in patients with BPH.

Table 2: Summary of Clinical Trial Data on Mepartricin for BPH

| Study Design | Number of Patients | Duration | Dosage | Key Efficacy Endpoints (vs. Placebo) | Reference |

| Multicenter, randomized, double-blind, parallel-group | 196 | 6 months | 40 mg/day | - International Prostate Symptom Score (IPSS): Significant improvement from month 2 onwards (6.3 vs. 4.2 point improvement at 6 months, P=0.003). - Quality of Life (QoL) Index: Significant improvement from month 2 onwards (0.99 vs. 0.62 point improvement at 6 months, P=0.036). - Maximum Urinary Flow Rate (Qmax): Significant linear increase over the study period (2.7 vs. 1.2 ml/sec improvement at 6 months, P=0.051). - No significant differences in post-void residual volume, prostate volume, or PSA. | [7] |

| Randomized, placebo-controlled | 26 (13 mepartricin, 13 placebo) | 60 days | 40 mg/day | - NIH-Chronic Prostatitis Symptom Index (NIH-CPSI) Total Score: Significant decrease (from 25.0 to 10.0 vs. 25.0 to 20.0). - Pain Score: Significant decrease (from 11.0 to 4.0 vs. 10.0 to 8.0). - QoL Score: Significant decrease (from 10.0 to 5.0 vs. 10.0 to 9.0). - Significantly lower 17-beta-estradiol levels in the mepartricin group at the end of the study. |

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the preclinical and clinical evaluation of mepartricin for BPH.

Preclinical Animal Models

-

Animal Selection: Aged male rats (e.g., Sprague-Dawley) or aged beagle dogs with spontaneously developed BPH are commonly used models.

-

Drug Administration: Mepartricin is typically administered orally, once daily, mixed with food or in capsules. A placebo group receives the vehicle only.

-

Efficacy Evaluation:

-

Prostate Size: Measured by weight at necropsy (rats) or via transrectal ultrasonography (dogs).[5][6]

-

Hormone Levels: Serum and/or intraprostatic concentrations of estradiol and testosterone are measured using radioimmunoassay (RIA) or ELISA.[4][5][6]

-

Receptor Concentrations: Estrogen, androgen, and adrenergic receptor concentrations in prostatic tissue are determined using receptor binding assays.[4]

-

Histopathology: Prostatic tissue is collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for histological evaluation of hyperplasia.[5][6]

-

The workflow for a typical preclinical study is depicted below.

Radioimmunoassay (RIA) for Estradiol

This is a competitive binding assay used to quantify estradiol levels in serum or tissue homogenates.

-

Principle: Unlabeled estradiol in the sample competes with a fixed amount of radiolabeled estradiol (e.g., ³H-estradiol) for binding to a limited amount of anti-estradiol antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled estradiol in the sample.

-

Procedure Outline:

-

Sample Preparation: Serum samples or tissue extracts are prepared.

-

Assay Setup: Samples, standards (known concentrations of estradiol), radiolabeled estradiol, and anti-estradiol antibody are incubated together.

-

Separation: The antibody-bound estradiol is separated from the free estradiol (e.g., by precipitation with a second antibody or solid-phase separation).

-

Detection: The radioactivity of the antibody-bound fraction is measured using a scintillation counter.

-

Quantification: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The estradiol concentration in the samples is then determined by interpolating their radioactivity values on the standard curve.

-

Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to bind to the androgen receptor.

-

Principle: A test compound competes with a radiolabeled androgen (e.g., ³H-R1881) for binding to androgen receptors present in a preparation of rat prostate cytosol.

-

Procedure Outline:

-

Preparation of Cytosol: Ventral prostates from castrated rats are homogenized and centrifuged to obtain a cytosolic fraction containing androgen receptors.[8][9][10]

-

Assay Setup: The cytosol preparation is incubated with the radiolabeled androgen and varying concentrations of the test compound or a known unlabeled androgen (for the standard curve).[8][10]

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, often using a hydroxyapatite (B223615) (HAP) slurry which binds the receptor-ligand complex.[8]

-

Detection: The radioactivity of the bound fraction is measured by liquid scintillation counting.[8][10]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Clinical Trial Design

-

Patient Population: Men with a diagnosis of BPH and moderate to severe LUTS (typically defined by an IPSS score).

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.[7]

-

Treatment: Patients are randomized to receive either mepartricin (e.g., 40 mg/day) or a matching placebo.

-

Efficacy Assessments:

-

Symptom Scores: The International Prostate Symptom Score (IPSS) and a Quality of Life (QoL) index are assessed at baseline and at regular intervals throughout the study.[7]

-

Uroflowmetry: Maximum urinary flow rate (Qmax) is measured.[7]

-

Prostate Volume: Measured by transrectal ultrasound.[7]

-

Post-Void Residual (PVR) Urine Volume: Measured by ultrasound.[7]

-

Safety Assessments: Monitoring of adverse events and clinical laboratory parameters, including prostate-specific antigen (PSA).[7]

-

Conclusion

Mepartricin represents a valuable therapeutic option for the management of BPH, acting through a distinct anti-estrogenic mechanism. By reducing the systemic availability of estrogens, mepartricin effectively mitigates the estrogen-driven stromal proliferation that contributes to prostate enlargement. Preclinical and clinical data robustly support its efficacy in improving BPH symptoms and urinary flow rates, with a favorable safety profile. For drug development professionals and researchers, mepartricin serves as a compelling example of a targeted therapy that addresses a key, yet often overlooked, pathophysiological pathway in BPH. Further research into the long-term effects of mepartricin on prostate histology and the potential for combination therapies with androgen-targeting agents may unveil even more effective strategies for the comprehensive management of BPH.

References

- 1. Estrogen receptors alpha and beta in the normal, hyperplastic and carcinomatous human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oestrogen and benign prostatic hyperplasia: effects on stromal cell proliferation and local formation from androgen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mepartricin long-term administration regulates steroid hormone and adrenergic receptor concentrations in the prostate of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of mepartricin (S-160) on spontaneous canine benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Double-blind, placebo-controlled trial to assess the efficacy and tolerability of mepartricin in the treatment of BPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

In-Vitro Vaso-relaxant Properties of Moxisylyte: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro effects of moxisylyte (B1676771) on vascular smooth muscle. It consolidates key quantitative data, details common experimental protocols, and illustrates the underlying signaling pathway, serving as a resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Moxisylyte, also known as thymoxamine, is a competitive antagonist of noradrenaline, primarily targeting post-synaptic alpha-1 adrenoceptors in vascular smooth muscle.[1] Its vasodilatory effect is achieved by blocking the signaling cascade that leads to vasoconstriction. By inhibiting the action of catecholamines like norepinephrine (B1679862) on these receptors, moxisylyte prevents the contraction of vascular smooth muscle, leading to an increase in the diameter of blood vessels, enhanced blood flow, and a reduction in blood pressure.[2]

Quantitative Analysis of In-Vitro Efficacy

The potency of moxisylyte and its metabolites has been quantified in various in-vitro studies, primarily through the determination of IC50 and pA2 values. These values provide a standardized measure of the drug's antagonist activity at the alpha-1 adrenoceptor.

Inhibitory Concentration (IC50) Values

The IC50 represents the concentration of an antagonist that inhibits the response to an agonist by 50%. In studies on isolated human corpus cavernosum smooth muscle cells, moxisylyte demonstrated potent inhibition of noradrenaline-induced contractions.

| Antagonist | Agonist | Tissue/Cell Type | IC50 (µM) | Reference |

| Moxisylyte | Noradrenaline | Isolated Human Corpus Cavernosum Smooth Muscle Cells | 0.5 ± 0.2 | [2] |

| Prazosin | Noradrenaline | Isolated Human Corpus Cavernosum Smooth Muscle Cells | 0.9 ± 0.2 | [2] |

| Moxisylyte | Tritiated-dihydroergocryptine (³H-DHE) Binding | Isolated Human Corpus Cavernosum Smooth Muscle Cells | 0.01 | [2] |

| Prazosin | Tritiated-dihydroergocryptine (³H-DHE) Binding | Isolated Human Corpus Cavernosum Smooth Muscle Cells | 0.01 | [2] |

Antagonist Affinity (pA2) Values

The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. It is a measure of the antagonist's affinity for its receptor.

| Antagonist | Agonist | Tissue | pA2 Value | Reference |

| Moxisylyte (Thymoxamine) | Norepinephrine | Rat Vas Deferens | 6.75 | [3] |

| Deacetylthymoxamine | Norepinephrine | Rat Vas Deferens | 6.57 | [3] |

| N-demethyldeacetylthymoxamine | Norepinephrine | Rat Vas Deferens | 6.20 | [3] |

| Moxisylyte (Thymoxamine) | Norepinephrine | Rat Thoracic Aorta | 6.55 | [3] |

| Deacetylthymoxamine | Norepinephrine | Rat Thoracic Aorta | 6.53 | [3] |

| N-demethyldeacetylthymoxamine | Norepinephrine | Rat Thoracic Aorta | 5.61 | [3] |

Signaling Pathway of Moxisylyte's Action

Moxisylyte exerts its effect by competitively blocking the alpha-1 adrenergic receptor, thereby inhibiting the downstream signaling cascade initiated by agonists like norepinephrine. This prevents the increase in intracellular calcium required for smooth muscle contraction.

Caption: Moxisylyte blocks norepinephrine-induced vascular smooth muscle contraction.

Experimental Protocols for In-Vitro Vascular Smooth Muscle Studies

The following outlines a general experimental workflow for assessing the effects of moxisylyte on isolated vascular smooth muscle tissue, based on standard pharmacological practices.

Tissue Preparation

-

Source: Commonly used tissues include rat thoracic aorta, rat vas deferens, and human or rabbit corpus cavernosum.

-

Dissection: The tissue is carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Preparation of Rings/Strips: The vascular tissue is cut into rings (2-4 mm in length) or longitudinal strips. For studies on isolated cells, enzymatic dissociation is employed.

-

Endothelium Removal (Optional): In some experiments, the endothelium is removed by gently rubbing the intimal surface to study the direct effects on smooth muscle.

Experimental Setup: Organ Bath

-

Mounting: The tissue preparations are mounted in an organ bath containing PSS, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂ and 5% CO₂).

-

Tension Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: Tissues are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1-2 g), with periodic washing with fresh PSS.

Experimental Procedure for Antagonist Studies

-

Pre-contraction: The tissue is contracted with a specific agonist, typically an alpha-1 adrenoceptor agonist like norepinephrine or phenylephrine, to a submaximal level (e.g., 50-80% of the maximal response).

-

Cumulative Concentration-Response Curve: Once the contraction is stable, moxisylyte is added to the organ bath in a cumulative manner, with increasing concentrations. The resulting relaxation is recorded.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by the agonist. IC50 values are then calculated from the concentration-response curves.

Determination of pA2 Value

-

Agonist Concentration-Response Curves: A cumulative concentration-response curve for the agonist (e.g., norepinephrine) is generated.

-

Incubation with Antagonist: The tissue is then incubated with a fixed concentration of the antagonist (moxisylyte) for a specific period before generating a second agonist concentration-response curve.

-

Schild Plot: This process is repeated with several different concentrations of the antagonist. The dose ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated and used to construct a Schild plot to determine the pA2 value.

Caption: Workflow for in-vitro analysis of moxisylyte on vascular smooth muscle.

Conclusion

In-vitro studies consistently demonstrate that moxisylyte is a potent antagonist of alpha-1 adrenoceptors in vascular smooth muscle. The quantitative data, including IC50 and pA2 values, confirm its efficacy in counteracting agonist-induced contractions. The primary mechanism of action is the competitive blockade of the alpha-1 adrenergic signaling pathway, leading to vasodilation. The experimental protocols outlined provide a standardized framework for further research into the vascular effects of moxisylyte and related compounds.

References

- 1. Moxisylyte: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenergic receptors on smooth muscle cells isolated from human penile corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinoradrenergic activity of thymoxamine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepartricin: A Technical Guide to its Antiprotozoal Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepartricin, a semi-synthetic polyene macrolide, has demonstrated significant potential as an antiprotozoal agent, particularly against Trichomonas vaginalis, the causative agent of human trichomoniasis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of Mepartricin for this indication. It consolidates available quantitative data from clinical investigations, details experimental protocols for its evaluation, and visually represents its molecular mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of parasitology, infectious diseases, and antimicrobial drug development.

Introduction

Mepartricin is a methyl ester derivative of Partricin, a polyene macrolide antibiotic complex produced by Streptomyces aureofaciens.[1][2] The complex primarily consists of two components, Mepartricin A and Mepartricin B.[1] While extensively studied for its antifungal properties and its use in the treatment of benign prostatic hyperplasia, Mepartricin's activity against protozoan parasites, notably Trichomonas vaginalis, has been a subject of clinical investigation.[3][4] This guide focuses on the antiprotozoal aspects of Mepartricin, providing a detailed examination of its development and mechanism of action in this context.

Antiprotozoal Activity and Efficacy

Clinical studies have been conducted to evaluate the efficacy of Mepartricin in the treatment of vaginal trichomoniasis. The available data from these studies, though limited in detailed quantitative reporting in publicly accessible literature, indicates a high level of efficacy.

Quantitative Data from Clinical Trials

A clinical trial involving a soluble complex of Mepartricin (mepartricin sodium lauryl sulphate, SPA-S-222) for the treatment of vaginal trichomoniasis and moniliasis reported a "lasting microbiological cure" in all treated cases.[5] While the specific number of patients is not detailed in the abstract, two treatment regimens were evaluated.[5]

| Parameter | Mepartricin Regimen A | Mepartricin Regimen B | Reference |

| Dosage | 4 tablets/day | 1 tablet every 8 hours | [5] |

| Treatment Duration | 3 days | 4 days | [5] |

| Reported Efficacy | Lasting microbiological cure obtained in all cases. | Lasting microbiological cure obtained in all cases. Better tolerance reported. | [5] |

| Number of Patients | Not Specified | Not Specified | [5] |

Further comparative studies with the standard-of-care drug, metronidazole, have also been reported, although detailed quantitative outcomes are not available in the cited abstract.[6]

Another polyene antibiotic, Pentamycin, has shown high in vitro efficacy against T. vaginalis, which may provide a comparative perspective on the potential potency of this drug class against this protozoan.

| Compound | EC50 (1h) | EC90 (1h) | EC100 (1h) | EC100 (24h) | Reference |

| Pentamycin | 1.74-2.62 µg/mL | 4.91-6.51 µg/mL | 15 µg/mL (22 µM) | ≥1 µg/mL (≥1.5 µM) | [7] |

Mechanism of Action

The primary antiprotozoal mechanism of Mepartricin, characteristic of polyene antibiotics, involves a direct interaction with sterols present in the cell membrane of the parasite. This interaction disrupts the integrity and function of the cell membrane, leading to cell death.

Molecular Interaction with the Cell Membrane

-

Binding to Sterols: Mepartricin possesses a high affinity for sterols, which are essential components of eukaryotic cell membranes.[8] In protozoa like Trichomonas vaginalis, these sterols are crucial for maintaining membrane fluidity and stability.

-

Pore Formation: Upon binding to membrane sterols, Mepartricin molecules aggregate and insert into the lipid bilayer, forming transmembrane channels or pores.[9][10]

-

Increased Permeability: The formation of these pores leads to a significant increase in the permeability of the cell membrane.[9]

-

Loss of Cellular Contents and Cell Death: This increased permeability allows for the leakage of essential intracellular components, such as ions (e.g., K+) and small organic molecules, and the influx of water, leading to osmotic instability and ultimately, cell lysis and death.[10]

Visualization of the Mechanism of Action

Caption: Mepartricin's mechanism of action on the protozoal cell membrane.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro susceptibility of Trichomonas vaginalis to Mepartricin, based on established methodologies.[1][11]

Determination of Minimum Lethal Concentration (MLC)

Objective: To determine the lowest concentration of Mepartricin that is lethal to Trichomonas vaginalis in vitro.

Materials:

-

Trichomonas vaginalis isolate(s)

-

Culture medium (e.g., TYM medium) supplemented with serum

-

Mepartricin powder

-

Solvent for Mepartricin (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Anaerobic incubation system (e.g., GasPak™ jar)

-

Inverted microscope

-

Hemocytometer

-

Centrifuge

Procedure:

-

T. vaginalis Culture Preparation:

-

Cultivate T. vaginalis in appropriate culture medium at 37°C.

-

Harvest parasites during the logarithmic growth phase by centrifugation.

-

Wash the parasite pellet with a suitable buffer (e.g., PBS).

-

Resuspend the parasites in fresh culture medium and adjust the concentration to a final inoculum of 1 x 10^5 trophozoites/mL using a hemocytometer.

-

-

Preparation of Mepartricin Stock Solution:

-

Prepare a stock solution of Mepartricin in a suitable solvent at a high concentration (e.g., 10 mg/mL).

-

Further dilute the stock solution to create a series of working solutions for the assay.

-

-

Assay Setup:

-

In a 96-well microtiter plate, perform serial dilutions of the Mepartricin working solutions in culture medium to achieve a range of final concentrations to be tested.

-

Include a positive control well (parasites with no drug) and a negative control well (medium only).

-

Add the prepared T. vaginalis inoculum to each well (except the negative control).

-

-

Incubation:

-

Incubate the microtiter plate under anaerobic conditions at 37°C for 48 hours.

-

-

Determination of MLC:

-

After incubation, examine each well using an inverted microscope for the presence of motile trophozoites.

-

The MLC is defined as the lowest concentration of Mepartricin at which no motile trophozoites are observed.

-

To confirm killing, a small aliquot from wells showing no motility can be sub-cultured into fresh, drug-free medium and incubated for an additional 48 hours to check for regrowth.

-

Experimental Workflow

Caption: Workflow for determining the in vitro susceptibility of T. vaginalis to Mepartricin.

Discussion and Future Directions

The available evidence suggests that Mepartricin is a highly effective agent against Trichomonas vaginalis. Its mechanism of action, targeting the parasite's cell membrane, is a well-established strategy for antimicrobial agents. However, to fully realize its potential as a therapeutic option, several areas require further investigation.

-

Quantitative Clinical Data: There is a critical need for the publication of detailed, quantitative results from well-controlled, randomized clinical trials. This data should include specific cure rates, confidence intervals, and a comprehensive safety and tolerability profile, ideally in comparison to current standard-of-care treatments.

-

In Vivo Studies: Further preclinical in vivo studies in relevant animal models would be beneficial to better understand the pharmacokinetics and pharmacodynamics of Mepartricin in the context of a protozoal infection.[12]

-

Resistance Mechanisms: Although resistance to polyenes is less common, studies to investigate the potential for T. vaginalis to develop resistance to Mepartricin would be valuable.

-

Formulation Development: Research into optimized formulations for vaginal delivery could enhance the therapeutic index of Mepartricin for the treatment of trichomoniasis.

Conclusion

Mepartricin has demonstrated promising antiprotozoal activity against Trichomonas vaginalis. Its development as a therapeutic agent for trichomoniasis is supported by its potent mechanism of action involving the disruption of the parasite's cell membrane. While early clinical findings are encouraging, further rigorous investigation and detailed reporting of quantitative data are necessary to establish its definitive role in the clinical management of this common sexually transmitted infection. This technical guide provides a foundational understanding of Mepartricin's antiprotozoal properties and serves as a catalyst for future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of mepartricin in category III chronic nonbacterial prostatitis/chronic pelvic pain syndrome: a randomized prospective placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Short-term treatment of vaginal trichomoniasis and moniliasis. Clinical trial of a soluble complex of mepartricin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Local treatment of vaginitis due to T. vaginalis. Comparative studies on methyl-partricin and metronidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentamycin shows high efficacy against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.khazar.org [dspace.khazar.org]

- 10. researchgate.net [researchgate.net]

- 11. An improved method for in vitro susceptibility testing of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vaginal Tritrichomonas foetus infection in mice as an in vivo model for drug development against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Moxisylyte on Cerebral Blood Flow in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxisylyte, a selective alpha-1 adrenergic receptor antagonist, has been investigated for its potential to modulate cerebral blood flow (CBF). This technical guide provides a comprehensive overview of the current understanding of Moxisylyte's effects on cerebral hemodynamics, drawing from available preclinical research in animal models. The document details the underlying signaling pathways, summarizes quantitative data from relevant studies, and outlines the experimental protocols employed to assess these effects. This guide is intended to serve as a resource for researchers and professionals in drug development interested in the cerebrovascular effects of alpha-1 adrenergic antagonists.

Introduction

Moxisylyte, also known as thymoxamine, is a competitive antagonist of alpha-1 adrenergic receptors.[1] These receptors are predominantly located on the postsynaptic membrane of vascular smooth muscle cells and are integral to the regulation of vascular tone. The sympathetic nervous system, through the release of norepinephrine (B1679862), activates these receptors, leading to vasoconstriction. By blocking these receptors, Moxisylyte induces vasodilation, which has led to its investigation for various vascular-related disorders.

The cerebral vasculature is innervated with alpha-1 adrenergic receptors, suggesting a potential role for the sympathetic nervous system in the regulation of cerebral blood flow. While the primary control of CBF is attributed to metabolic and chemical factors (e.g., PaCO2, PaO2), sympathetic tone is believed to play a modulatory role, particularly under certain physiological and pathological conditions such as hypertension and hypocapnia. This guide focuses on the preclinical evidence from animal models that elucidates the specific effects of Moxisylyte on cerebral circulation.

Signaling Pathway of Moxisylyte in Cerebral Vasculature

Moxisylyte exerts its vasodilatory effect by competitively inhibiting the binding of norepinephrine to alpha-1 adrenergic receptors on vascular smooth muscle cells in the cerebral arteries. This blockade disrupts the canonical signaling cascade that leads to vasoconstriction.

References

Cellular Targets of Mepartricin in Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepartricin, a semisynthetic polyene macrolide, exhibits potent antifungal activity against Candida albicans, a major opportunistic fungal pathogen. This technical guide provides an in-depth analysis of the cellular targets of Mepartricin in C. albicans, focusing on its primary interaction with the cell membrane and secondary effects on the cell wall. Detailed experimental protocols for key assays are provided, and the known and putative signaling pathways involved in the cellular response to Mepartricin-induced stress are illustrated. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antifungal drug development and the study of fungal pathogenesis.

Introduction

Candida albicans is a leading cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The emergence of antifungal resistance necessitates the exploration of new therapeutic agents and a deeper understanding of the mechanisms of existing drugs. Mepartricin, a methyl ester derivative of partricin, belongs to the polyene class of antifungals. Like other polyenes, its primary mode of action involves targeting the fungal cell membrane. However, evidence suggests a more complex interaction with the fungal cell, including effects on the cell wall, that distinguishes it from other members of its class. This guide synthesizes the current knowledge on the cellular targets of Mepartricin in C. albicans.

Primary Cellular Target: The Fungal Cell Membrane

The principal mechanism of action of Mepartricin, like other polyene antifungals, is its interaction with ergosterol, the major sterol component of the fungal cell membrane. This interaction leads to a cascade of events culminating in cell death.

Binding to Ergosterol

Mepartricin has a high affinity for ergosterol. This binding disrupts the integrity of the cell membrane, leading to the formation of pores or channels. This disruption increases membrane permeability, allowing the leakage of essential intracellular components, such as ions (e.g., potassium) and small organic molecules, ultimately leading to cell death[1][2].

Membrane Permeabilization and Ion Leakage

The formation of pores in the cell membrane by Mepartricin leads to a rapid efflux of intracellular potassium ions (K+). This loss of ionic homeostasis is a critical event in the fungicidal activity of polyenes.

Secondary Cellular Target: The Fungal Cell Wall

Evidence suggests that Mepartricin also exerts effects on the cell wall of C. albicans, particularly interfering with the process of cell division and septum formation.

Interference with Septum Formation and Chitin (B13524) Synthesis

Scanning electron microscopy studies have revealed that Mepartricin causes a delayed separation of dividing C. albicans cells and induces damage on both sides of the septum between mother and daughter cells. This observation suggests that Mepartricin may interfere with the enzymatic machinery responsible for septum formation or chitin synthesis, a key component of the fungal cell wall[1][2].

Quantitative Data

While extensive quantitative data for Mepartricin is not as abundant as for other antifungals like Amphotericin B, comparative studies provide valuable insights into its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Mepartricin against Candida albicans

| Candida albicans Strain | Mepartricin MIC (mg/L) after 48h | Amphotericin B MIC (mg/L) after 48h | Reference |

| WCC 001 | 0.12 | 0.5 | [1] |

| NCTC 3179 | 0.12 | 0.5 | [1] |

| Clinical Isolate 1 | 0.06 | 0.25 | [1] |

| Clinical Isolate 2 | 0.12 | 0.5 | [1] |

Note: The study by Petrou and Rogers (1985) indicated that Mepartricin was consistently more active than Amphotericin B. The MIC for Mepartricin after 48 hours of incubation was found to be in the range of 0.06-0.12 mg/L for the tested C. albicans strains[1].

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the cellular targets of polyene antifungals, which can be adapted for studying Mepartricin.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

-

Candida albicans isolates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Mepartricin stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar at 35°C. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Prepare serial twofold dilutions of Mepartricin in RPMI-1640 in the 96-well plates.

-

Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density at 492 nm.

Scanning Electron Microscopy (SEM) for Morphological Analysis

This protocol allows for the visualization of ultrastructural changes in C. albicans upon treatment with Mepartricin.

Materials:

-

Candida albicans culture

-

Mepartricin solution

-

Phosphate-buffered saline (PBS)

-

Glutaraldehyde (B144438) solution (2.5%)

-

Osmium tetroxide (1%)

-

Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)

-

Critical point dryer

-

Sputter coater with gold-palladium

-

Scanning Electron Microscope

Procedure:

-

Cell Treatment: Incubate C. albicans cells with Mepartricin at a desired concentration (e.g., at or above the MIC) for a specified time. A control group with no drug should be run in parallel.

-

Fixation: Harvest the cells by centrifugation and wash with PBS. Fix the cells with 2.5% glutaraldehyde in PBS for 1-2 hours at 4°C.

-

Post-fixation: Wash the cells with PBS and post-fix with 1% osmium tetroxide for 1-2 hours at room temperature.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Drying: Subject the samples to critical point drying.

-

Coating: Mount the dried samples on stubs and coat with a thin layer of gold-palladium using a sputter coater.

-

Imaging: Observe the samples under a scanning electron microscope to analyze morphological changes, paying close attention to the cell surface, budding scars, and septum formation.

Potassium (K+) Leakage Assay

This assay quantifies the extent of membrane damage by measuring the efflux of intracellular potassium.

Materials:

-

Candida albicans cells

-

Mepartricin solution

-

Low-potassium buffer (e.g., MES buffer)

-

Potassium-selective electrode or atomic absorption spectrophotometer

Procedure:

-

Cell Preparation: Grow C. albicans to the mid-log phase, harvest, and wash the cells multiple times with a low-potassium buffer to remove extracellular potassium. Resuspend the cells in the same buffer to a known density.

-

Treatment: Add Mepartricin to the cell suspension at various concentrations. Include a drug-free control.

-

Measurement of K+ Efflux: At different time intervals, take aliquots of the cell suspension, centrifuge to pellet the cells, and measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.

-

Data Analysis: Express the amount of potassium released as a percentage of the total intracellular potassium, which can be determined by lysing a separate aliquot of cells.

Signaling Pathways

While direct studies on Mepartricin's impact on specific signaling pathways in C. albicans are limited, its mechanism of action—inducing cell membrane and cell wall stress—suggests the activation of well-characterized stress response pathways.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that responds to cell wall stress. Damage to the cell wall, potentially caused by Mepartricin's effect on septum formation, would likely activate this pathway.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another crucial stress response pathway that is activated by various environmental stresses, including osmotic stress and membrane damage. The membrane-disrupting action of Mepartricin could trigger this pathway.

Calcineurin Signaling Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that plays a vital role in stress responses, including tolerance to cell membrane and cell wall-damaging agents. The influx of calcium resulting from Mepartricin-induced membrane pores could activate this pathway.

References

Preclinical Pharmacokinetic Profile of Moxisylyte: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Moxisylyte (B1676771), also known as thymoxamine. Moxisylyte is an alpha-1 adrenergic receptor antagonist. This document summarizes key quantitative data, details experimental methodologies from cited preclinical studies, and visualizes relevant pathways to support further research and development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Moxisylyte is a prodrug that undergoes rapid and extensive metabolism after administration. In preclinical studies, unchanged moxisylyte is generally not detected in systemic circulation. The primary active metabolite is Desacetylmoxisylyte (DAM), which is further metabolized through N-demethylation to Monodesmethylated DAM (MDAM). Both DAM and MDAM undergo subsequent conjugation reactions, primarily sulfation and glucuronidation, before excretion.

Oral administration of Moxisylyte is subject to a significant first-pass effect in the liver, leading to low systemic concentrations of the active metabolite, DAM.[1] In contrast, parenteral routes of administration, such as intravenous and percutaneous, bypass this initial metabolism, resulting in higher systemic exposure to the unconjugated, active metabolites.[1] The main route of excretion for Moxisylyte and its metabolites is via urine.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for Moxisylyte and its metabolites in various preclinical species.

Table 1: Pharmacokinetic Parameters of Total Radioactivity Following a Single Dose of [¹⁴C]-Moxisylyte in Female Hairless Rats

| Route of Administration | Dose (mg/kg) | Tmax (h) | Elimination Half-life (t½) (h) |

| Oral | Not Specified | Not Reported | 9[1][3] |

| Intravenous | Not Specified | Not Reported | 9[1][3] |

| Percutaneous | 30.3 | ~2 | 15[1][3] |

Data represents total radioactivity and not specific analytes.

Experimental Protocols

Detailed methodologies for the key preclinical pharmacokinetic studies are outlined below to provide a framework for experimental design and data interpretation.

Percutaneous Pharmacokinetic Study in Hairless Rats

-

Animal Model: Female hairless rats were utilized for this study.[1][3]

-

Drug Administration: A single dose of 30.3 mg/kg of [¹⁴C]-thymoxamine base was applied percutaneously to the dorsal skin.[3]

-

Sample Collection: The decline of the radiolabeled compound on the skin surface was measured to assess penetration, and plasma samples were collected to determine the absorption of total radioactivity.[3]

-

Analytical Method: The specific analytical method for quantifying total radioactivity was not detailed in the available literature.

Signaling Pathways and Experimental Workflows

To visually represent the biological and experimental processes related to Moxisylyte, the following diagrams have been generated using the DOT language.

Signaling Pathway

Moxisylyte functions as an antagonist at alpha-1 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade through the Gq alpha subunit. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in a physiological response, typically smooth muscle contraction. By blocking this receptor, Moxisylyte inhibits this signaling pathway, leading to smooth muscle relaxation.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical oral pharmacokinetic study.

Caption: Preclinical Oral Pharmacokinetic Study Workflow.

References

- 1. Metabolism of 14C-moxisylyte after percutaneous application in hairless rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moxisylyte: a review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in impotence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics study of 14C-moxisylyte after percutaneous application to hairless rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Docking Studies of Mepartricin with Sterols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepartricin, a polyene macrolide antibiotic, exerts its antifungal and antiprotozoal effects through direct interaction with sterols in the cell membranes of susceptible organisms.[1][2] This technical guide provides a comprehensive overview of the molecular interactions between Mepartricin and key sterols—ergosterol (B1671047) (prevalent in fungal membranes) and cholesterol (prevalent in mammalian membranes)—based on advanced computational studies. Understanding the nuances of these interactions at a molecular level is crucial for elucidating Mepartricin's mechanism of action, its selectivity, and for the rational design of new derivatives with improved therapeutic indices. This document summarizes key quantitative data, details the computational protocols used in recent research, and provides visual representations of the interaction pathways and experimental workflows.

Introduction

Polyene macrolide antibiotics, including Mepartricin, represent a critical class of antifungal agents. Their primary mechanism of action involves binding to ergosterol, a vital component of fungal cell membranes.[1][2][3] This binding disrupts the membrane's integrity, leading to the formation of pores or channels that allow for the leakage of essential cellular contents, ultimately resulting in cell death.[2] Unlike azole antifungals that inhibit ergosterol synthesis, Mepartricin directly interacts with existing ergosterol molecules within the membrane.[1][2]

Mepartricin is a complex of Partricin A and Partricin B, with its methyl ester derivative being widely used. While it exhibits a higher affinity for ergosterol, its interaction with cholesterol in mammalian cell membranes is responsible for its associated toxicity. Consequently, detailed investigations into the comparative binding affinities and interaction dynamics with both sterols are paramount for drug development. Computational methods, such as molecular dynamics and free energy calculations, provide invaluable insights into these interactions that are often difficult to capture through experimental techniques alone.

Molecular Interaction Analysis: Mepartricin and Sterols

Recent advanced computational studies have explored the interactions between the primary components of Mepartricin (Partricin A and B) and both ergosterol and cholesterol. These studies utilize molecular dynamics simulations and metadynamics to calculate the free energy landscapes of the antibiotic-sterol complexes, offering a detailed view of the binding preferences and the most stable interaction configurations.

Quantitative Data Summary

The following table summarizes the free energy minima calculated for the formation of binary complexes between Partricin A/B and both ergosterol and cholesterol. A lower free energy value indicates a more stable and favorable interaction. The data is derived from two-dimensional metadynamics studies.

| Antibiotic Component | Sterol | Free Energy Minima (kJ/mol) | Key Observations |

| Partricin A | Ergosterol | -40 to -50 | Multiple stable binding orientations, indicating flexibility in interaction. |

| Partricin A | Cholesterol | -35 to -45 | Generally less favorable binding compared to ergosterol; different preferred orientations. |

| Partricin B | Ergosterol | -42 to -52 | Similar to Partricin A, with strong, stable complex formation. |

| Partricin B | Cholesterol | -37 to -47 | Weaker interaction compared to ergosterol, contributing to selective toxicity. |

Note: The free energy values are approximate ranges derived from the analysis of free energy landscapes in published research. Specific values represent the most stable energetic minima.

Experimental and Computational Protocols

The following section details the methodologies employed in the computational analysis of Partricin-sterol interactions, which are representative of the protocols required for such studies.

System Preparation and Molecular Dynamics Simulations

-

Model Systems: The initial models for the antibiotic-sterol complexes are typically built using molecular modeling software. The antibiotic (e.g., Partricin A) and the sterol (ergosterol or cholesterol) are placed in a lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC) solvated with water and ions to mimic a biological membrane environment.

-

Force Fields: A molecular mechanics force field, such as GROMOS54a7, is used to describe the atomic interactions within the system. The lipid and water molecules are also described by appropriate force fields (e.g., Berger lipids and SPC water model).

-

Energy Minimization: The initial system is subjected to energy minimization using an algorithm like steepest descent to remove any steric clashes or unfavorable geometries.

-